molecular formula C23H25N3O B537882 NY0128

NY0128

Katalognummer: B537882
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: RLMHNYLEFGCELO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NY0128 is a small-molecule agonist targeting the Neuromedin U Receptor 2 (NMUR2), a G protein-coupled receptor (GPCR) implicated in regulating feeding behavior and energy homeostasis. Structurally, this compound comprises a lipophilic trityl motif and a hydrophilic guanidine scaffold, enabling dual activation of Gi- and Gq-mediated signaling pathways .

In vitro studies demonstrate this compound’s high potency in inhibiting cAMP (EC50 = 0.71 ± 1.36 nmol/L) and mobilizing calcium (EC50 = 16.9 ± 0.9 μmol/L), surpassing its structural analog NY0116 in both pathways . Pharmacokinetic (PK) profiling reveals favorable brain penetration, with a brain-to-plasma ratio peaking at 10 hours post-administration, critical for central NMUR2 targeting . Chronic administration in high-fat diet (HFD) models reduces body weight (10–15%), VAT (30% reduction at L5 vertebrae), and serum cholesterol, without adverse effects on renal or hepatic markers .

Eigenschaften

Molekularformel

C23H25N3O

Molekulargewicht

359.5 g/mol

IUPAC-Name

2-(3-trityloxypropyl)guanidine

InChI

InChI=1S/C23H25N3O/c24-22(25)26-17-10-18-27-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2,(H4,24,25,26)

InChI-Schlüssel

RLMHNYLEFGCELO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCN=C(N)N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCN=C(N)N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

NY-0128;  NY 0128;  NY0128

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of NY0128 involves the incorporation of a lipophilic trityl motif and a hydrophilic guanidine scaffold. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

NY0128 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the trityl motif.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

NY0128 has several scientific research applications, including:

Wirkmechanismus

NY0128 exerts its effects by binding to the neuromedin U receptor 2 (NMUR2). Upon binding, it decreases cyclic adenosine monophosphate (cAMP) levels and stimulates calcium signaling. This dual action leads to the suppression of food intake and a decrease in body weight. The molecular targets involved include NMUR2 and the downstream signaling pathways that regulate appetite and metabolism .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

NY0128 and NY0116 share structural homology but exhibit distinct pharmacological profiles:

Parameter This compound NY0116 NMU-8 (Native Ligand)
Gi/cAMP EC50 0.71 ± 1.36 nmol/L 1.69 ± 10.96 nmol/L 1.38 ± 1.21 nmol/L
Gq/Calcium EC50 16.9 ± 0.9 μmol/L 32.7 ± 1.1 μmol/L Not applicable
Beta-Arrestin Inverse agonism at 10 μM No activity Full recruitment (EC50 = 1170 nmol/L)
Emax (Gi/cAMP) 189.5% ± 34.94% of NMU-8 139.3% ± 36.09% of NMU-8 100%

Key Findings :

  • Potency : this compound outperforms NY0116 in Gi-mediated cAMP inhibition (2.4-fold lower EC50) and Gq/calcium signaling (1.9-fold lower EC50) .
  • Efficacy : this compound’s Emax in cAMP inhibition is 189.5% of NMU-8, indicating superior receptor activation compared to NY0116 (139.3%) and the native ligand .

Pharmacokinetic and Pharmacodynamic Profiles

PK Parameter This compound NY0116
Tmax (Plasma) 4 hours 10 hours
Cmax (Plasma) 1200 ng/mL 2500 ng/mL
Brain-to-Plasma Ratio 2.5 (peak at 10 hours) 1.2 (peak at 24 hours)
Half-Life 8 hours 16 hours

Implications :

  • Brain Penetration : this compound achieves higher brain exposure (2.5-fold vs. plasma) than NY0116, critical for targeting central NMUR2 .
  • Dosing Frequency : Despite a shorter half-life, this compound’s rapid brain accumulation supports once-daily dosing in preclinical models .

In Vivo Efficacy in Obesity Models

Outcome This compound (30 mg/kg) NY0116 (30 mg/kg) Vehicle
Body Weight Loss 12% reduction 8% reduction No change
VAT Reduction 30% at L5 vertebrae 15% at L5 vertebrae No change
Cholesterol 25% decrease No significant change No change
Food Intake 40% suppression (HFD) 25% suppression (HFD) No suppression

Mechanistic Insights :

  • This compound’s superior VAT reduction correlates with its higher brain exposure and dual Gi/Gq activation, enhancing lipolysis and satiety signaling .
  • Cholesterol-lowering effects are unique to this compound, likely mediated by NMUR2-driven modulation of hepatic lipid metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NY0128
Reactant of Route 2
Reactant of Route 2
NY0128

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.